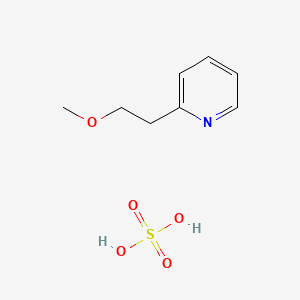![molecular formula C16H14N2O4 B12302220 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a methoxybenzyl group and a carboxylic acid functional group, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(4-Methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-carbonsäure umfasst typischerweise die folgenden Schritte:
Bildung des Benzimidazol-Kerns: Der Benzimidazol-Kern kann durch Kondensation von o-Phenylendiamin mit einem geeigneten Carbonsäure-Derivat unter sauren Bedingungen synthetisiert werden.
Einführung der Methoxybenzyl-Gruppe: Die Methoxybenzyl-Gruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung von 4-Methoxybenzylchlorid und einer geeigneten Base eingeführt werden.
Oxidation und Carboxylierung: Die letzten Schritte umfassen die Oxidation, um die Oxo-Gruppe einzuführen, und die Carboxylierung, um die Carbonsäure-Funktionsgruppe hinzuzufügen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind jedoch für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Durchflussreaktoren, Hochdurchsatzscreening für optimale Reaktionsbedingungen und fortschrittliche Reinigungsverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(4-Methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Oxo-Gruppe in eine Hydroxylgruppe umzuwandeln.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können verwendet werden, um verschiedene Substituenten am Benzimidazol-Kern einzuführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden üblicherweise verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Basen (z. B. Natriumhydrid) werden für die nucleophile Substitution verwendet, während die elektrophile Substitution Reagenzien wie Acylchloride und Lewis-Säuren umfassen kann.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können eine Vielzahl von funktionellen Gruppen einführen, was zu verschiedenen Derivaten führt.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-carbonsäure hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und krebshemmende Eigenschaften.
Medizin: Sie wird auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Die Verbindung wird bei der Entwicklung von Funktionsmaterialien wie Farbstoffen und Katalysatoren verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(4-Methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Benzimidazol-Kern ist dafür bekannt, mit verschiedenen Enzymen und Rezeptoren zu interagieren, was zur Hemmung oder Aktivierung biologischer Prozesse führt. Die Methoxybenzyl-Gruppe und die Carbonsäure-Funktionsgruppe modulieren ihre Aktivität und Spezifität weiter.
Wirkmechanismus
The mechanism of action of 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, leading to inhibition or activation of biological processes. The methoxybenzyl group and carboxylic acid functional group further modulate its activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzimidazol: Die Stammverbindung, bekannt für ihre breite Palette an biologischen Aktivitäten.
2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-carbonsäure: Eine eng verwandte Verbindung mit ähnlichen strukturellen Merkmalen.
4-Methoxybenzyl-Derivate: Verbindungen mit der Methoxybenzyl-Gruppe, bekannt für ihre einzigartigen chemischen Eigenschaften.
Einzigartigkeit
1-(4-Methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-carbonsäure ist einzigartig aufgrund der Kombination ihrer funktionellen Gruppen, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein der Methoxybenzyl-Gruppe erhöht ihre Lipophilie, während die Carbonsäure-Gruppe ihre Löslichkeit in wässrigen Umgebungen erhöht, was sie zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C16H14N2O4 |
|---|---|
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]-2-oxo-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C16H14N2O4/c1-22-12-5-2-10(3-6-12)9-18-14-7-4-11(15(19)20)8-13(14)17-16(18)21/h2-8H,9H2,1H3,(H,17,21)(H,19,20) |
InChI-Schlüssel |
NPARUZBLDNQKRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(=O)O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)









![9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride](/img/structure/B12302182.png)


